4-Acetyloxy Omeprazole Sulfide 4-Acetyloxy Omeprazole Sulfide
Brand Name: Vulcanchem
CAS No.: 1359829-71-2
VCID: VC0133359
InChI: InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
SMILES: CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.428

4-Acetyloxy Omeprazole Sulfide

CAS No.: 1359829-71-2

Cat. No.: VC0133359

Molecular Formula: C18H19N3O3S

Molecular Weight: 357.428

* For research use only. Not for human or veterinary use.

4-Acetyloxy Omeprazole Sulfide - 1359829-71-2

Specification

CAS No. 1359829-71-2
Molecular Formula C18H19N3O3S
Molecular Weight 357.428
IUPAC Name [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate
Standard InChI InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Standard InChI Key QXSBQPLPAYUFHO-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC

Introduction

Chemical Structure and Fundamental Properties

4-Acetyloxy Omeprazole Sulfide is chemically known as [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate, with a molecular formula of C18H19N3O3S . The compound features a benzimidazole ring connected to a pyridine moiety through a sulfanylmethyl bridge, with an acetyloxy group specifically positioned at the 4-position of the pyridine ring. This structural arrangement distinguishes it from other omeprazole-related compounds such as omeprazole sulfide and 4-hydroxy omeprazole sulfide.

Physical and Chemical Properties

The compound exhibits several important physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations:

PropertyValue
Molecular Weight357.4 g/mol
Chemical FormulaC18H19N3O3S
CAS Registry Number1359829-71-2
AppearanceSolid at room temperature
PubChem CID56605319

The molecular structure contains several functional groups that contribute to its chemical behavior, including the acetyloxy group, methoxy substituent, benzimidazole ring, and sulfanyl linkage . These functional groups provide multiple sites for potential interactions with biological targets and influence the compound's solubility, stability, and reactivity.

Relationship to Omeprazole and Metabolic Pathway

4-Acetyloxy Omeprazole Sulfide belongs to the family of compounds related to omeprazole, a widely used proton pump inhibitor. Omeprazole itself is chemically described as 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridinyl)methyl]sulfinyl]-1-benzimidazole . The sulfide and acetyloxy derivatives represent important structural variants in this family.

Metabolic Significance

Omeprazole undergoes extensive metabolism by the hepatic cytochrome P450 system, primarily in the liver . Omeprazole sulfide has been identified as a major human metabolite of omeprazole, while other hydroxylated derivatives have been found as minor metabolites in human urine, including 5-OH omeprazole sulfide . The acetyloxy derivative may play a role in this metabolic pathway, potentially serving as an intermediate or related metabolite.

Structural Comparison with Related Compounds

The following table provides a comparison of 4-Acetyloxy Omeprazole Sulfide with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-Acetyloxy Omeprazole SulfideC18H19N3O3S357.4 g/molAcetyloxy group at 4-position of pyridine ring
Omeprazole SulfideC17H19N3O2S329.42 g/molMethoxy group at 4-position of pyridine ring
4-Hydroxy Omeprazole SulfideC16H17N3O2S315.4 g/molHydroxy group at 4-position of pyridine ring
OmeprazoleC17H19N3O3S345.42 g/molSulfinyl (S=O) group instead of sulfanyl (S) group

Analytical Characterization

Analytical characterization of 4-Acetyloxy Omeprazole Sulfide is essential for quality control, purity assessment, and research applications.

Spectroscopic Properties

While specific spectroscopic data for 4-Acetyloxy Omeprazole Sulfide is limited in the literature, UV spectroscopy is commonly used for the analysis of omeprazole and related compounds. For instance, omeprazole exhibits maximum absorption (λmax) at 301 nm . The acetyloxy derivative would likely show a characteristic absorption pattern influenced by both the core structure and the acetyloxy substituent.

Chromatographic Analysis

Chromatographic techniques, particularly HPLC, are valuable for the separation and quantification of omeprazole derivatives and impurities. The acetyloxy group in 4-Acetyloxy Omeprazole Sulfide would influence its retention time and separation characteristics compared to other derivatives .

Structure-Activity Relationships

The acetyloxy group at the 4-position of the pyridine ring introduces specific characteristics that influence the compound's pharmacological properties. This structural modification may affect:

  • Lipophilicity and membrane permeability

  • Metabolic stability and clearance rates

  • Receptor binding affinity and selectivity

  • Chemical stability under various pH conditions

Understanding these structure-activity relationships is valuable for the rational design of new proton pump inhibitors with improved properties .

Role in Pharmaceutical Development and Quality Control

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator